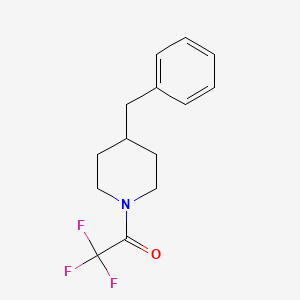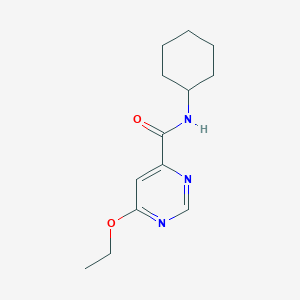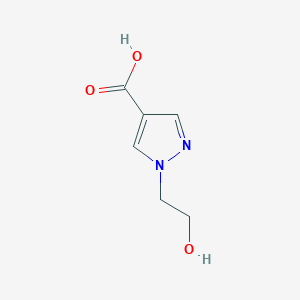![molecular formula C17H17NO2 B2395569 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide CAS No. 616214-85-8](/img/structure/B2395569.png)
2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a naphthofuran moiety, which is a fused ring system consisting of a naphthalene ring and a furan ring
Mechanism of Action
Target of Action
Similar compounds based on the naphtho[1,2-b]benzofuran polycycle have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors .
Mode of Action
It’s known that the naphtho[1,2-b]benzofuran derivatives are synthesized based on the photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Biochemical Pathways
Compounds containing similar dibenzo[b,d]furan fragments have been shown to inhibit tumor necrosis factor (tnf-α) production and can be employed as antiallergic agents .
Pharmacokinetics
One of the related compounds was reported to display good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and bioavailability.
Result of Action
Similar compounds based on the naphtho[1,2-b]benzofuran polycycle have shown remarkable anticancer and antimicrobial activity .
Biochemical Analysis
Biochemical Properties
The 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide has been found to interact with various biomolecules. It has been coupled with various L-amino acids at their N-terminus or at side-chain functional groups
Cellular Effects
It has been suggested that it could have potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide typically involves the following steps:
Formation of Naphthofuran Core: The naphthofuran core can be synthesized through a photochemical reaction of 2,3-disubstituted benzofurans.
Introduction of Propylacetamide Group: The propylacetamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the naphthofuran core with propylamine and acetic anhydride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydronaphthofurans.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the naphthofuran ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydronaphthofurans or other reduced forms.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-1-ylacetic acid: A similar compound with an acetic acid group instead of the propylacetamide group.
Naphtho[1,2-b]benzofuran derivatives: Compounds with a similar fused ring system but different substituents.
Dihydronaphthofurans: Reduced forms of naphthofurans with similar core structures.
Uniqueness
2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide is unique due to the presence of the propylacetamide group, which can impart specific chemical and biological properties. This makes it distinct from other naphthofuran derivatives and potentially useful in applications where these properties are advantageous.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-propylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-9-18-16(19)10-13-11-20-15-8-7-12-5-3-4-6-14(12)17(13)15/h3-8,11H,2,9-10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKWPLXSYNRPFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=COC2=C1C3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)
![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)
![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)
![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)


![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)
![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)



![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)
![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)
